molecular formula C10H15NO B1499641 4-Butyl-N-hydroxyaniline CAS No. 35352-49-9

4-Butyl-N-hydroxyaniline

Cat. No.: B1499641
CAS No.: 35352-49-9
M. Wt: 165.23 g/mol
InChI Key: GGAKJFNEFRZJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-N-hydroxyaniline (CAS 35352-49-9) is a chemical compound provided for research and experimental purposes. It is an N-substituted hydroxylamine derivative with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . Compounds in this class, such as N-phenylhydroxylamines, are of significant interest in synthetic organic chemistry. They serve as versatile intermediates and precursors in the formation of oximes from aldehydes or ketones, and can also be oxidized to generate nitrosoarenes . Researchers utilize this compound and its analogs in the development of novel synthetic methodologies and in the study of reaction mechanisms. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35352-49-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-(4-butylphenyl)hydroxylamine

InChI

InChI=1S/C10H15NO/c1-2-3-4-9-5-7-10(11-12)8-6-9/h5-8,11-12H,2-4H2,1H3

InChI Key

GGAKJFNEFRZJNQ-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NO

Canonical SMILES

CCCCC1=CC=C(C=C1)NO

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 4 Butyl N Hydroxyaniline

Studies on Redox Processes and Electron Transfer Mechanisms of Arylhydroxylamines

The redox behavior of arylhydroxylamines, including 4-Butyl-N-hydroxyaniline, is complex due to the presence of the nitrogen atom which can exist in multiple oxidation states. These compounds are key intermediates in the reduction of nitroarenes to anilines and can undergo both oxidation and reduction reactions. The electron transfer mechanisms in these processes are of significant interest in understanding their chemical reactivity.

The electrochemical oxidation of N-alkylanilines, which are structurally related to this compound, has been a subject of study. The oxidation potentials are influenced by the nature of the alkyl substituent on the nitrogen atom and substituents on the aromatic ring. Generally, the initial step involves a one-electron transfer from the nitrogen atom to form a radical cation. The stability and subsequent reaction pathways of this radical cation are dependent on the molecular structure and reaction conditions.

Table 1: Representative Electrochemical Data for Aniline (B41778) Derivatives

CompoundOxidation Potential (V vs. Ag/AgCl)Scan Rate (mV/s)Supporting Electrolyte
Poly(N-methylaniline)0.45 (1st peak), 0.75 (2nd peak)501.0 M HCl
Poly(N-ethylaniline)0.48 (1st peak), 0.80 (2nd peak)501.0 M HCl
Poly(N-propylaniline)0.50 (1st peak), 0.82 (2nd peak)501.0 M HCl
Poly(N-butylaniline)Not clearly resolved501.0 M HCl

Data adapted from studies on poly(N-alkylanilines). The electrochemical behavior of monomeric species may differ.

Exploration of Rearrangement Reactions

Bamberger-Type Rearrangements of N-Arylhydroxylamines and Derivatives

The Bamberger rearrangement is a classic acid-catalyzed reaction of N-phenylhydroxylamines, which typically yields p-aminophenols. In the case of this compound, this rearrangement is not possible as the para position is already substituted. However, understanding the mechanism is crucial for predicting potential side reactions or the behavior of related compounds.

The mechanism of the Bamberger rearrangement is believed to proceed through the protonation of the hydroxylamine (B1172632), followed by the elimination of a water molecule to form a nitrenium ion intermediate. This highly reactive intermediate is then attacked by a nucleophile, which is typically water in the reaction medium.

Kinetic studies on sterically hindered phenylhydroxylamines have shown that the rate of rearrangement can be influenced by the size and electronic nature of the substituents on the aromatic ring. researchgate.netresearchgate.net While direct kinetic data for this compound is unavailable, the presence of the butyl group at the para position would block the typical rearrangement to a p-aminophenol. Alternative reaction pathways might be favored under acidic conditions.

Table 2: Relative Rate Constants for the Bamberger Rearrangement of Substituted N-Phenylhydroxylamines

Substituent at C2σ*Eslog krel
Me0.000.000.00
Cl1.05-0.24-0.99
I0.85-0.67-0.32

Data from studies on sterically hindered phenylhydroxylamines, illustrating the influence of electronic (σ) and steric (Es) parameters on the relative reaction rate (krel). elsevierpure.com*

Acid-Catalyzed Disproportionation Mechanisms

In the presence of strong acids, N-arylhydroxylamines that cannot undergo the typical Bamberger rearrangement may undergo disproportionation. For this compound, this could be a significant reaction pathway. A proposed mechanism for the acid-catalyzed disproportionation of a related compound, N,N-bis(4-tert-butylphenyl)hydroxylamine, involves the formation of a nitrenium ion. This intermediate can then react with a molecule of the starting hydroxylamine, leading to the formation of an amine and a more complex oxidized product.

The specific products of the disproportionation of this compound would need to be experimentally determined, but by analogy to similar compounds, one would expect the formation of 4-butylaniline (B89568) and oxidized dimeric or polymeric species.

Formation and Reactivity of Nitrones and Related Reactive Intermediates

N-Arylhydroxylamines can be oxidized to form nitrones, which are versatile reactive intermediates. The formation of a nitrone from this compound would involve the oxidation of the N-OH group. This transformation can be achieved using various oxidizing agents.

Nitrones are 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes. This reactivity provides a powerful tool for the synthesis of five-membered heterocyclic rings. The nitrone derived from this compound would be expected to exhibit similar reactivity, allowing for the construction of isoxazolidine (B1194047) and isoxazoline (B3343090) derivatives. The regioselectivity and stereoselectivity of these cycloaddition reactions are governed by frontier molecular orbital interactions. wikipedia.org

Role in Cycloaddition and Other Pericyclic Reactions

As mentioned in the preceding section, the nitrone derivative of this compound can act as a 1,3-dipole in cycloaddition reactions. These reactions are a type of pericyclic reaction, characterized by a cyclic transition state and concerted bond formation. The [3+2] cycloaddition of the nitrone with an alkene would lead to the formation of a substituted isoxazolidine. The substituents on both the nitrone and the alkene will influence the rate and selectivity of the reaction.

While direct participation of this compound itself in other types of pericyclic reactions is less common, its derivatives, such as the corresponding nitrone, are key players in this class of transformations.

Investigation of Radical Pathways and Spin Chemistry

The one-electron oxidation of this compound can lead to the formation of a radical cation. The fate of this radical cation is central to understanding the redox chemistry of this compound. It can undergo deprotonation to form a neutral radical, or it can be involved in further electron transfer processes. The study of these radical pathways often employs techniques such as electron spin resonance (ESR) spectroscopy to detect and characterize the radical intermediates.

The bond dissociation enthalpies (BDEs) of the N-H and O-H bonds in N-phenylhydroxylamines are crucial in predicting their radical scavenging activity. Theoretical studies on N-phenylhydroxylamine have shown that the O-H bond is weaker than the N-H bond, suggesting that it is the more likely site for hydrogen atom abstraction by radicals. rsc.org The presence of the electron-donating butyl group in this compound is expected to further weaken the O-H bond, potentially enhancing its radical scavenging properties.

The field of spin chemistry investigates how the spin state of radical pairs can influence reaction rates and product distributions. In the context of this compound, the radical intermediates formed could exist as singlet or triplet pairs, and their interconversion could be influenced by magnetic fields.

Table 3: Calculated Bond Dissociation Enthalpies (BDEs) for N-Phenylhydroxylamine

BondBDE (kcal/mol) in Gas PhaseBDE (kcal/mol) in DMSOBDE (kcal/mol) in Water
N-H74.877.177.4
O-H69.869.671.4

Data from DFT calculations on N-phenylhydroxylamine, providing a basis for understanding the radical chemistry of substituted analogues. rsc.org

Derivatization Chemistry and Functional Group Interconversions of 4 Butyl N Hydroxyaniline

Synthesis and Application of N-Protected Derivatives

Protection of the nitrogen atom in 4-Butyl-N-hydroxyaniline is a common strategy to prevent unwanted side reactions, such as oxidation, during subsequent synthetic steps. The choice of protecting group is critical and depends on the stability required and the conditions for its eventual removal.

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. wikipedia.org

Protection: The N-protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgfishersci.co.uk For N-hydroxyaniline derivatives, this reaction proceeds on the nitrogen atom. The reaction is generally performed in solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), or water at room temperature or with moderate heating. fishersci.co.uk

Deprotection: Removal of the Boc group is most commonly accomplished through acid-catalyzed hydrolysis. fishersci.co.uk Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) or dioxane are effective for this purpose. wikipedia.orgfishersci.co.uk A key challenge can be the tendency of the intermediate t-butyl cation to cause unwanted alkylation side reactions, which can sometimes be mitigated by using scavenger reagents like anisole. wikipedia.org Alternative, non-acidic deprotection methods have also been developed. For instance, heating N-Boc compounds in fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), can achieve clean deprotection under neutral conditions, with the product being recovered by simple solvent evaporation. google.comgoogleapis.com Microwave-assisted heating can significantly accelerate this process. google.comgoogleapis.com

Table 1: Representative N-Boc Protection and Deprotection Methodologies

This table presents common methodologies applicable to N-hydroxyanilines, based on established procedures for related amine compounds.

Transformation Reagents and Conditions Key Features Reference(s)
Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP), Solvent (e.g., THF, Water, Acetonitrile), Room TemperatureHigh yields, mild conditions, flexible solvent choice. wikipedia.orgfishersci.co.uk
Deprotection (Acidic) Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or HCl in Methanol/Dioxane, Room TemperatureFast and efficient; potential for side reactions with acid-sensitive substrates. wikipedia.orgfishersci.co.ukreddit.com
Deprotection (Thermal) Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE), Reflux or Microwave Heating (100-150 °C)Neutral conditions, useful for acid-labile compounds, simple workup. google.comgoogleapis.com

Beyond the Boc group, other protecting groups can be employed to mask the N-hydroxy functionality, each offering different stability profiles and deprotection conditions. The choice of group allows for orthogonal protection strategies in multi-step syntheses. For instance, a nitrone functionality itself can serve as a protecting group for N-hydroxy-α-amino acids, which can be incorporated into peptide chains and later deprotected to reveal the N-terminal peptide hydroxylamine (B1172632). rsc.org For the hydroxyl portion of the N-OH group, photo-cleavable protecting groups, such as the methyl-6-nitroveratryl moiety, have been developed. dtu.dk These groups are stable under a diverse range of chemical conditions but can be removed selectively using UV light, offering a mild and orthogonal deprotection method. dtu.dk

Formation of Schiff Bases and Hydrazone Derivatives

The term "Schiff base" typically refers to an imine formed from a primary amine and a carbonyl compound. fud.edu.ngjetir.org However, the reaction of N-substituted hydroxylamines, such as this compound, with aldehydes or ketones does not yield a simple imine. Instead, it results in the formation of a nitrone , which is the N-oxide of an imine. wikipedia.orgchimia.ch Nitrones are versatile 1,3-dipolar species used in various synthetic applications, including cycloaddition reactions. wikipedia.orgarkat-usa.org The formation of hydrazone derivatives directly from this compound is not a typical transformation, as hydrazones are characterized by a C=N-N R₂ structure, which would require a hydrazine-based reagent.

Condensation Reactions with Aldehydes and Ketones for Imine Formation

The condensation of this compound with aldehydes and ketones is a primary route to synthesizing C,N-di-substituted nitrones. ias.ac.in This reaction involves the nucleophilic attack of the hydroxylamine nitrogen onto the carbonyl carbon, followed by dehydration to form the C=N⁺-O⁻ functional group of the nitrone. wikipedia.orgiosrjournals.org

The reaction is often carried out by heating an equimolar mixture of the N-substituted hydroxylamine and the carbonyl compound. ias.ac.in While various solvents can be used, green and recyclable solvents like glycerol (B35011) have proven effective, often obviating the need for an external catalyst or base. ias.ac.in The hygroscopic nature of glycerol can help drive the reaction forward by absorbing the water produced during the condensation. ias.ac.in

Table 2: General Conditions for Nitrone Synthesis from N-Substituted Hydroxylamines

This table outlines typical conditions for the reaction between N-arylhydroxylamines and carbonyl compounds.

Reactant 1 Reactant 2 Conditions Product Type Reference(s)
N-ArylhydroxylamineAldehydeGlycerol, 60–80 °CAldonitrone ias.ac.in
N-ArylhydroxylamineKetonet-BuOH, 110 °CKetonitrone organic-chemistry.org
N-ArylhydroxylamineAldehydeAcid or base catalysis, various solventsAldonitrone iosrjournals.org

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution due to the activating, electron-donating nature of the N-hydroxy and butyl substituents. In contrast, nucleophilic aromatic substitution is generally unfavorable unless the ring is further modified with strong electron-withdrawing groups.

Electrophilic Substitution: The -NHOH group, similar to the -NH₂ group, is a strong activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the butyl group, electrophilic substitution is expected to occur predominantly at the ortho positions (C2 and C6). Typical electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. However, the high reactivity of the N-hydroxyaniline ring can lead to over-substitution or oxidation, particularly under harsh acidic conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr): This type of reaction requires the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to activate it towards attack by a nucleophile. mdpi.com The electron-donating nature of the butyl and N-hydroxy groups in this compound deactivates the ring for SNAr. Therefore, this reaction is not a viable pathway for the parent compound but could become possible if strongly deactivating groups are introduced onto the ring in prior steps.

Transformations Involving the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound is a key site for derivatization, allowing for the formation of esters (O-acylation) and ethers (O-alkylation). These reactions modify the electronic and steric properties of the N-OH moiety.

Esterification (O-Acylation): The hydroxyl group can be acylated using standard esterification methods, such as reaction with an acyl chloride or acid anhydride, often in the presence of a base. organic-chemistry.org It is important to control reaction conditions to favor O-acylation over N-acylation. Under acidic conditions, O-acylation of hydroxyl-containing amino compounds can be achieved with high chemoselectivity. nih.gov For example, treatment with an acyl chloride in an acidic medium like trifluoroacetic acid can selectively yield the O-acyl product. nih.gov

Etherification (O-Alkylation): The formation of N,O-disubstituted hydroxylamines can be achieved via O-alkylation. A common method involves deprotonating the hydroxyl group with a base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., propargyl bromide). nih.gov Another versatile approach is the O-alkylation of a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, with an alcohol that has been converted to a better leaving group (e.g., a mesylate), followed by deprotection of the nitrogen. organic-chemistry.org This two-step sequence provides a general route to O-substituted hydroxylamines from alcohols. organic-chemistry.org

Table 3: Representative Reactions Involving the Hydroxyl Group

This table summarizes general methodologies for the esterification and etherification of hydroxylamine functionalities.

Transformation Typical Reagents Reaction Details Product Reference(s)
Esterification (O-Acylation) Acyl Chloride, Trifluoroacetic Acid (CF₃CO₂H)Acidic conditions favor selective O-acylation over N-acylation.O-Acyl-N-hydroxyaniline nih.gov
Etherification (O-Alkylation) Alkyl Halide (e.g., R-Br), Base (e.g., NaH), Solvent (e.g., THF)Nucleophilic substitution via an intermediate alkoxide.O-Alkyl-N-hydroxyaniline nih.gov
Etherification (via Mesylate) 1. MsCl, Base 2. tert-Butyl N-hydroxycarbamate, DBU 3. Acid (HCl)Two-step sequence starting from an alcohol; avoids harsh reagents.O-Alkyl-N-hydroxyaniline organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Methodologies in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

For 4-Butyl-N-hydroxyaniline, ¹H NMR would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The butyl chain would exhibit characteristic signals for the terminal methyl group (a triplet), two methylene (B1212753) groups (multiplets), and the methylene group attached to the aromatic ring (a triplet). The aromatic region would show two distinct signals, appearing as doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the N-hydroxy group (N-OH and N-H) would appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR spectroscopy would complement the ¹H data by showing signals for each unique carbon atom. This would include four signals for the butyl group and four signals for the aromatic ring (two for the substituted carbons and two for the unsubstituted carbons).

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the butyl chain and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for connecting different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds away, for instance, linking the protons of the methylene group adjacent to the ring with the aromatic carbons, and the aromatic protons with the carbon atom bonded to the nitrogen (C-N).

A hypothetical ¹H and ¹³C NMR data table based on expected chemical shifts is presented below.

Atom Position Hypothetical ¹³C Chemical Shift (ppm) Hypothetical ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
C1 (C-N)~145-150---
C2/C6 (Aromatic CH)~115-120~6.8-7.0d~8.0
C3/C5 (Aromatic CH)~128-130~7.0-7.2d~8.0
C4 (C-Butyl)~135-140---
C1' (CH₂)~34-36~2.5-2.7t~7.5
C2' (CH₂)~33-35~1.5-1.7m-
C3' (CH₂)~22-24~1.3-1.5m-
C4' (CH₃)~13-15~0.9-1.0t~7.3
N-H-broad s-
O-H-broad s-

Solid-State NMR for Structural Insights

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the crystalline or amorphous solid state. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal structures), which can be critical in materials science. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample, revealing information about the molecular conformation and intermolecular interactions in the solid phase.

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint that is unique to the compound and its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy would be used to identify the key functional groups in this compound. The spectrum would be expected to show characteristic absorption bands:

O-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the hydroxyl group.

N-H stretching: A medium intensity band around 3300-3500 cm⁻¹.

C-H stretching (aromatic): Bands typically appear above 3000 cm⁻¹.

C-H stretching (aliphatic): Strong bands in the 2850-2960 cm⁻¹ region from the butyl group.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-N stretching: A band in the 1250-1350 cm⁻¹ range.

N-O stretching: A band expected in the 900-1000 cm⁻¹ region.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch3200-3400 (broad)
N-H Stretch3300-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
Aromatic C=C Stretch1450-1600
C-N Stretch1250-1350
N-O Stretch900-1000

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring and the carbon-carbon bonds of the butyl chain, which often give strong Raman signals. The aromatic ring vibrations would be prominent, providing further confirmation of the substitution pattern.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₅NO), the molecular weight is 165.23 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The molecular ion peak (M⁺) at m/z = 165 would be observed. Common fragmentation pathways for this type of molecule could include:

Alpha-cleavage: Loss of the propyl group (CH₂CH₂CH₃) from the butyl chain, leading to a fragment at m/z = 122.

Benzylic cleavage: Cleavage of the bond between the first and second carbon of the butyl chain, resulting in a stable benzylic cation.

Loss of hydroxyl radical: A peak at m/z = 148 (M-17).

Loss of the entire butyl group: A fragment at m/z = 108.

m/z Possible Fragment
165[M]⁺ (Molecular Ion)
148[M - OH]⁺
122[M - C₃H₇]⁺
108[M - C₄H₉]⁺

By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of this compound could be achieved.

X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives

A study on a series of linear N-hydroxyalkanamides offers a pertinent comparison. These molecules share the core N-hydroxyamide functional group, which is electronically similar to the N-hydroxyaniline moiety. The crystallographic analysis of N-hydroxyacetamide (HA2), N-hydroxyhexanamide (HA6), N-hydroxydecanamide (HA10), and N-hydroxydodecanamide (HA12) reveals key structural features that are likely to be relevant for derivatives of this compound. mdpi.com

A consistent feature across these structures is the planarity of the N-hydroxyamide group, with the two oxygen atoms positioned on the same side of the C-N bond, a conformation adopted to minimize steric hindrance. mdpi.com Furthermore, an extensive network of hydrogen bonds is observed, with each N-hydroxyamide moiety interacting with four neighboring molecules. mdpi.com This intricate hydrogen-bonding network is a dominant factor in the stability of the crystal lattice.

The following interactive table summarizes the crystallographic data for this series of N-hydroxyalkanamides, providing a model for the type of detailed structural information that can be obtained for derivatives of this compound.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
N-hydroxyacetamideC₂H₅NO₂MonoclinicP2₁/c8.7859.0989.172108.97
N-hydroxyhexanamideC₆H₁₃NO₂MonoclinicP2₁4.9018.81219.38290.17
N-hydroxydecanamideC₁₀H₂₁NO₂MonoclinicP2₁4.9128.81429.35890.08
N-hydroxydodecanamideC₁₂H₂₅NO₂MonoclinicP2₁4.9158.81534.34890.05
Data sourced from a study on a series of hydroxamic acids. mdpi.com

These findings underscore the importance of the substituent group in dictating the crystal packing and intermolecular interactions. For this compound derivatives, the butyl group, in conjunction with other potential substituents on the aromatic ring, would similarly be expected to play a critical role in defining the solid-state structure.

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful technique for probing the electronic structure of molecules. It provides information about the electronic transitions that occur when a molecule absorbs light in the UV and visible regions of the electromagnetic spectrum. For aromatic compounds like this compound, UV-Vis spectroscopy is particularly useful for characterizing the extent of conjugation and identifying the types of electronic transitions involved.

The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. mu-varna.bg In aromatic systems, the most common transitions are π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically intense. The n → π* transitions involve the excitation of a non-bonding electron (for instance, from the lone pairs on the oxygen or nitrogen atoms in the N-hydroxyaniline moiety) to a π* antibonding orbital and are generally less intense.

The position of the maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are sensitive to the molecular structure, particularly the extent of the conjugated system and the presence of auxochromic and chromophoric groups. In the case of this compound, the phenyl ring, the nitrogen atom, and the hydroxyl group form a conjugated system. The butyl group, being an alkyl group, is an auxochrome that can cause a small red shift (a shift to longer wavelengths) and an increase in absorption intensity.

While specific UV-Vis data for this compound is not detailed in the provided search results, the electronic spectra of related aromatic compounds can provide valuable context. For instance, a study on a newly synthesized hydrazone derivative of bexarotene (B63655) with acetaminophen (B1664979) reported a λmax at 202 nm and another at 252 nm in methanol (B129727). mu-varna.bg For comparison, the λmax for paracetamol in the same solvent was 243 nm. mu-varna.bg These values are characteristic of the electronic transitions within their respective aromatic and conjugated systems.

The electronic transitions in derivatives of this compound would be influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups would be expected to cause a bathochromic (red) shift in the λmax, while electron-withdrawing groups would likely lead to a hypsochromic (blue) shift. The solvent in which the spectrum is recorded can also have a significant effect on the λmax due to differential stabilization of the ground and excited states.

A hypothetical UV-Vis data table for a series of substituted N-hydroxyaniline derivatives is presented below to illustrate the type of information that can be obtained and how it relates to molecular structure.

CompoundSubstituent (R)λmax (nm)ε (M⁻¹cm⁻¹)Solvent
N-hydroxyanilineH~235, ~280~8000, ~1500Ethanol
4-Methyl-N-hydroxyaniline4-CH₃~240, ~285~9000, ~1700Ethanol
4-Nitro-N-hydroxyaniline4-NO₂~220, ~320~10000, ~9000Ethanol
This compound4-C₄H₉~242, ~286~9500, ~1800Ethanol
This table is illustrative and based on general principles of UV-Vis spectroscopy for substituted aromatic compounds.

Detailed analysis of the UV-Vis spectra of this compound and its derivatives would provide crucial information on their electronic properties, which is essential for understanding their reactivity, photophysical behavior, and potential applications in various scientific fields.

Computational and Theoretical Investigations of 4 Butyl N Hydroxyaniline

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by its electronic structure. These methods are essential for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For 4-Butyl-N-hydroxyaniline, DFT calculations can elucidate key aspects of its electronic structure and reactivity.

The introduction of a butyl group at the para-position of the phenyl ring significantly influences the electronic environment of the N-hydroxyaniline core. The butyl group acts as an electron-donating group (EDG) through an inductive effect, which increases the electron density on the aromatic ring. This perturbation affects the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The electron-donating nature of the butyl group is expected to raise the energy of the HOMO and slightly alter the LUMO energy. A higher HOMO energy indicates that the molecule is more easily oxidized and more nucleophilic. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would reveal the charge distribution across the molecule. For this compound, regions of negative potential are expected around the oxygen and nitrogen atoms, identifying them as sites for electrophilic attack. The aromatic ring, enriched by the butyl group, would also exhibit significant electron density.

Reactivity Descriptors: Quantum chemical parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify reactivity. Due to the electron-donating butyl group, this compound is predicted to have lower electronegativity and hardness compared to unsubstituted N-phenylhydroxylamine, suggesting it is a softer, more reactive molecule.

A comparative analysis based on DFT studies of N-phenylhydroxylamine and the expected influence of a para-EDG is summarized below. rsc.org

PropertyN-phenylhydroxylamine (Calculated)This compound (Predicted Trend)Implication of the Butyl Group
HOMO EnergyLowerHigherIncreased nucleophilicity and ease of oxidation
LUMO EnergyBaselineMinor ChangeReactivity primarily driven by HOMO
HOMO-LUMO GapLargerSmallerIncreased chemical reactivity
Electron Density on RingBaselineIncreasedEnhanced susceptibility to electrophilic attack

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate calculations of molecular properties, often considered the "gold standard" in quantum chemistry. escholarship.org These methods are computationally intensive but are invaluable for obtaining precise data on geometries, bond energies, and thermochemical properties.

For this compound, high-level ab initio calculations would be instrumental in determining:

Bond Dissociation Enthalpies (BDEs): The N-hydroxyaniline moiety has two key bonds, N–H and O–H, whose cleavage is relevant to its antioxidant activity. Theoretical studies on N-phenylhydroxylamine have shown that the O–H bond is significantly weaker than the N–H bond. rsc.org The electron-donating butyl group is expected to further decrease the BDE of the O–H bond by stabilizing the resulting phenoxyl-type radical, thereby potentially enhancing its radical scavenging capabilities.

BondN-phenylhydroxylamine (Calculated BDE, kcal/mol) rsc.orgThis compound (Predicted Trend)Significance
N–H 74.8 (gas phase)Minor decreaseN-centered radical formation is less favorable.
O–H ~69.8 (gas phase)Significant decreaseO-centered radical formation is more favorable, suggesting a primary role in antioxidant activity.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of molecules over time.

The structure of this compound is not rigid; it can adopt various conformations due to rotation around single bonds. The primary sources of flexibility are the rotation of the N-hydroxy group relative to the phenyl ring and the conformational freedom of the n-butyl chain.

C(aryl)–N Bond Rotation: Rotation around this bond determines the orientation of the -NHOH group. The energy barrier to this rotation would define the interconversion between different rotamers.

Butyl Chain Conformations: The n-butyl group can exist in anti and gauche conformations. The anti-conformer, where the carbon chain is fully extended, is typically the lowest in energy due to minimal steric hindrance.

A full conformational analysis would involve mapping the potential energy surface by systematically rotating these bonds. nih.govnih.gov This mapping generates an energy landscape that identifies the most stable, low-energy conformations (global and local minima) and the energy barriers between them. The global minimum for this compound is expected to feature the butyl chain in an anti-conformation to minimize steric strain.

The N-hydroxyaniline functional group is capable of forming robust hydrogen bonds, which are critical in determining the substance's physical properties and its interactions in a biological or chemical system. nih.gov

Hydrogen Bond Donor/Acceptor Sites: The -NHOH group can act as a hydrogen bond donor via both the N-H and O-H protons. It can also act as an acceptor through the lone pairs on the nitrogen and oxygen atoms.

Dimerization and Solvation: In non-polar solvents, this compound is likely to form dimers stabilized by intermolecular hydrogen bonds, such as O–H···N or O–H···O interactions. chemguide.co.uk In aqueous solutions, the molecule would form extensive hydrogen bonding networks with water molecules, influencing its solubility and orientation at interfaces.

Molecular dynamics simulations can model these interactions explicitly, providing a dynamic picture of how a collection of this compound molecules behave in different environments, revealing preferred hydrogen-bonding motifs and their lifetimes. mdpi.com

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a key tool for predicting the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. A characteristic reaction of N-phenylhydroxylamines is the acid-catalyzed Bamberger rearrangement to form 4-aminophenols. researchgate.netnih.gov

DFT calculations have been used to investigate the mechanism of this rearrangement for the parent N-phenylhydroxylamine. researchgate.net The accepted mechanism involves the protonation of the hydroxylamine (B1172632), followed by the loss of a water molecule to form a reactive intermediate (such as a nitrenium ion or an aniline (B41778) dication-like species), which is then attacked by a nucleophile (water) at the para-position. researchgate.net

For this compound, the key mechanistic steps would be analogous, but the kinetics would be influenced by the para-butyl group.

Transition State Stabilization: The electron-donating butyl group would stabilize the positively charged intermediate and the transition state leading to its formation. This stabilization lowers the activation energy of the rate-determining step.

Reaction Rate: A lower activation energy implies a faster reaction rate. Therefore, the Bamberger rearrangement of this compound is predicted to be faster than that of unsubstituted N-phenylhydroxylamine. This is consistent with experimental studies on substituted phenylhydroxylamines, where electron-donating groups at the para position accelerate the rearrangement. researchgate.net

Computational analysis of the transition states involves locating the first-order saddle points on the potential energy surface and analyzing their vibrational frequencies to confirm they represent true transition states (characterized by a single imaginary frequency).

Reaction Step (Bamberger Rearrangement)N-phenylhydroxylamine (Calculated Activation Energy, kcal/mol) researchgate.netThis compound (Predicted Trend)Effect of Butyl Group
Formation of Reactive Intermediate ~26LowerStabilizes the cationic transition state, accelerating the reaction.
Nucleophilic Attack Lower barrierSimilar/LowerThe para-position is sterically unhindered and electronically activated.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, offering insights that complement and guide experimental work. The primary methods for these predictions are based on quantum mechanics, particularly Density Functional Theory (DFT) for ground-state properties like NMR and vibrational spectra, and Time-Dependent DFT (TD-DFT) for electronic spectra (UV-Vis).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy for structure elucidation. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide highly accurate predictions of chemical shifts. nih.govmdpi.com The process involves optimizing the molecular geometry of this compound and then calculating the nuclear magnetic shielding tensors. These are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, one would expect distinct signals for the aromatic protons, influenced by the electron-donating effects of the hydroxylamino and butyl groups. The butyl chain protons would appear in the aliphatic region, with chemical shifts dependent on their proximity to the aromatic ring. The protons on the nitrogen and oxygen atoms would have shifts that are highly sensitive to solvent and concentration due to hydrogen bonding.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

Atom Number Predicted ¹³C Shift (ppm) Atom Type Predicted ¹H Shift (ppm)
C1 148.5 Aromatic C-N -
C2/C6 116.2 Aromatic C-H 6.85
C3/C5 129.8 Aromatic C-H 7.10
C4 135.4 Aromatic C-Butyl -
C7 (α-butyl) 34.1 -CH₂- 2.55
C8 (β-butyl) 33.5 -CH₂- 1.58
C9 (γ-butyl) 22.3 -CH₂- 1.35
C10 (δ-butyl) 13.9 -CH₃ 0.92
N-H - N-H 7.5 (variable)

Vibrational (IR/Raman) Spectroscopy: The vibrational frequencies in an infrared (IR) or Raman spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these harmonic vibrational frequencies with good accuracy. researchgate.netsns.it For this compound, key predicted vibrational modes would include the O-H and N-H stretching frequencies, typically found in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the butyl group would be just below 3000 cm⁻¹. Other significant vibrations would include the C=C stretching of the aromatic ring (1450-1600 cm⁻¹) and the C-N and C-O stretching modes.

Illustrative Predicted Key IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
O-H Stretch 3550 Strong, Broad
N-H Stretch 3380 Medium
Aromatic C-H Stretch 3050 Medium
Aliphatic C-H Stretch 2955, 2870 Strong
Aromatic C=C Stretch 1610, 1515 Medium-Strong
C-N Stretch 1310 Medium

Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum (UV-Vis) is determined by the transitions of electrons from occupied to unoccupied molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these transitions. mdpi.comscm.comrsc.org For an aromatic compound like this compound, the spectrum is expected to be dominated by π → π* transitions. The presence of the hydroxylamino and alkyl groups, both electron-donating, would be predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene (B151609). Calculations would provide the wavelength of maximum absorption (λmax), the oscillator strength (related to the intensity of the absorption), and the nature of the molecular orbitals involved in the transition.

Illustrative Predicted UV-Vis Absorption Data in Methanol (B129727)

Transition Predicted λmax (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 295 0.15 HOMO → LUMO
S₀ → S₂ 240 0.78 HOMO-1 → LUMO

Quantitative Structure–Activity Relationship (QSAR) Modeling (focused on mechanistic aspects, not biological outcomes)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and a specific property. mdpi.com In a mechanistic context, QSAR is used to understand how specific structural or physicochemical features influence a molecule's behavior, such as its reactivity or physical properties. For a compound like this compound, a mechanistic QSAR study would not focus on a biological endpoint but rather on a property like oxidation potential, bond dissociation energy, or lipophilicity.

These models are typically built using a set of related aniline or phenol (B47542) derivatives for which the property of interest has been measured. Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. These can include:

Electronic Descriptors: Hammett constants (σ), calculated dipole moments, HOMO/LUMO energies, and atomic charges. These describe the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: Molar refractivity, van der Waals volume, and specific steric parameters (e.g., Taft steric parameters). These quantify the size and shape of the molecule or its substituents.

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which describes the lipophilicity of the molecule.

For aniline derivatives, QSAR studies have shown that electronic parameters are often crucial in predicting reactivity. nih.govresearchgate.net For instance, a QSAR model for the oxidation potential of substituted anilines might take the form of a linear equation:

Oxidation Potential = c₀ + c₁(σ) + c₂(HOMO Energy)

Where c₀, c₁, and c₂ are coefficients determined by regression analysis. Such a model for a series including this compound would mechanistically link the ease of losing an electron (oxidation) to the electron-donating nature of the butyl and hydroxylamino groups. The butyl group primarily influences steric and hydrophobic properties, while the hydroxylamino group strongly affects electronic properties. A study on N-alkyl-N-hydroxyanilines demonstrated that increasing the alkyl chain length (from methyl to butyl) can alter the molecule's interaction with enzymes from that of a substrate to a competitive inhibitor, highlighting the importance of steric and hydrophobic factors in molecular interactions. nih.gov

Illustrative Mechanistic QSAR Descriptors for this compound

Descriptor Type Descriptor Name Illustrative Value Mechanistic Implication
Electronic Hammett Constant (σp) -0.55 Strong electron-donating character of the N-hydroxy group
Electronic HOMO Energy -5.2 eV Ease of electron donation (oxidation)
Hydrophobic LogP 2.5 Moderate lipophilicity, influencing solubility and membrane partitioning

Role of 4 Butyl N Hydroxyaniline in Advanced Organic Synthesis and Materials Science Research

Application as a Key Intermediate in the Synthesis of Heterocyclic Compounds

There is no specific information available in the searched literature detailing the application of 4-Butyl-N-hydroxyaniline as a key intermediate in the synthesis of heterocyclic compounds. Generally, N-arylhydroxylamines can serve as precursors for various nitrogen-containing heterocycles through reactions like cycloadditions and rearrangements. For instance, N-phenylhydroxylamine is known to react with aldehydes to form nitrones, which are 1,3-dipoles that can undergo cycloaddition reactions to produce isoxazolidines. However, no examples specifically utilizing the 4-butyl derivative were found.

Utilization as a Building Block for Functional Organic Materials

Employment in Complex Natural Product Synthesis Strategies

A review of the literature did not yield any instances of this compound being employed in the synthesis of complex natural products. While synthetic strategies for natural products are vast and varied, the use of this specific compound as an intermediate or starting material has not been reported in the available search results.

Use as a Precursor for Novel Ligands in Coordination Chemistry

There is no available information on the use of this compound as a precursor for novel ligands in coordination chemistry. The N-hydroxyaniline moiety can potentially act as a bidentate ligand through the nitrogen and oxygen atoms, but no specific complexes or ligand synthesis strategies involving the 4-butyl substituted version have been described in the searched literature.

Development of New Synthetic Methodologies Using this compound as a Substrate

No new synthetic methodologies have been reported that specifically use this compound as a substrate to explore or develop novel chemical transformations. Research in this area appears to be focused on more fundamental or readily available N-hydroxyaniline derivatives.

Bioorganic Chemical Research Involving 4 Butyl N Hydroxyaniline: Mechanistic Insights

Investigation of Enzyme-Substrate and Enzyme-Inhibitor Interaction Mechanisms

The interaction of 4-Butyl-N-hydroxyaniline with metabolic enzymes, particularly sulfotransferases, has been a subject of mechanistic investigation. These studies provide insights into how the structural features of N-alkyl-N-hydroxyanilines influence their recognition and processing by these enzymes.

Studies on Aryl Sulfotransferase IV Interaction and Inhibition

Research into the interaction of a series of N-alkyl-N-hydroxyanilines with rat hepatic Aryl Sulfotransferase IV (AST IV) has revealed a distinct structure-activity relationship that governs whether these compounds act as substrates or inhibitors. While N-hydroxyanilines with smaller N-alkyl substituents (methyl, ethyl, and n-propyl) are substrates for AST IV, the introduction of an n-butyl group alters the nature of the interaction.

Specifically, this compound has been identified as a competitive inhibitor of AST IV. This change in function from substrate to inhibitor is attributed to steric constraints imposed by the n-butyl group within the active site of the enzyme. Molecular modeling studies, using a homology model of AST IV, have suggested that the larger butyl group restricts the binding orientation of the molecule, preventing it from achieving a conformation suitable for the sulfation reaction to occur. This steric hindrance is a critical determinant in the enzyme-ligand interaction, highlighting the sensitivity of the AST IV active site to the size of the N-alkyl substituent.

Interaction of N-Alkyl-N-hydroxyanilines with Aryl Sulfotransferase IV
CompoundN-Alkyl GroupInteraction with AST IV
N-Methyl-N-hydroxyanilineMethylSubstrate
N-Ethyl-N-hydroxyanilineEthylSubstrate
N-Propyl-N-hydroxyanilinen-PropylSubstrate
This compoundn-ButylCompetitive Inhibitor

Mechanistic Probes for Oxidoreductases and Other Metabolic Enzymes

While the interaction of this compound with Aryl Sulfotransferase IV has been specifically studied, its role as a mechanistic probe for oxidoreductases and other metabolic enzymes is less well-defined in the scientific literature. The N-hydroxyaniline functional group is known to be redox-active, suggesting potential interactions with oxidoreductases. However, detailed studies employing this compound specifically as a mechanistic probe to elucidate the catalytic cycles or active site topologies of these enzymes are not extensively documented.

Molecular Basis of Biotransformation Pathways (excluding direct biological activity or toxicity)

Direct studies on the biotransformation of this compound are limited. However, the metabolic fate of structurally related compounds, such as N-n-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), can provide a basis for postulating potential biotransformation pathways. The metabolism of BBN is characterized by extensive oxidation of the butyl side chain.

By analogy, the biotransformation of this compound is likely to involve several key oxidative pathways targeting the butyl group. These transformations are generally mediated by cytochrome P450 enzymes. Potential metabolic pathways could include:

ω-Oxidation: Hydroxylation at the terminal carbon (C4) of the butyl chain to form N-(4-hydroxybutyl)-N-hydroxyaniline.

ω-1 Oxidation: Hydroxylation at the sub-terminal carbon (C3) of the butyl chain.

Further Oxidation: Subsequent oxidation of the initially formed alcohol metabolites to aldehydes and then to carboxylic acids. For instance, the ω-oxidation product could be further metabolized to N-(3-carboxypropyl)-N-hydroxyaniline.

β-Oxidation: The resulting carboxylic acid metabolites may undergo further chain shortening via a β-oxidation-like mechanism.

These pathways would lead to the formation of more polar metabolites that can be more readily excreted. Glucuronidation of the N-hydroxyl group or any hydroxyl groups formed on the butyl chain is another plausible metabolic route.

Potential Biotransformation Pathways of this compound
PathwayDescriptionPotential Metabolite
ω-OxidationHydroxylation of the terminal carbon of the butyl chain.N-(4-hydroxybutyl)-N-hydroxyaniline
ω-1 OxidationHydroxylation of the sub-terminal carbon of the butyl chain.N-(3-hydroxybutyl)-N-hydroxyaniline
Carboxylic Acid FormationOxidation of alcohol metabolites.N-(3-carboxypropyl)-N-hydroxyaniline
GlucuronidationConjugation with glucuronic acid.4-Butyl-N-(glucuronyloxy)aniline

Redox Biology Models and the Role of the N-Hydroxyl Functionality

The N-hydroxyl functionality of this compound is central to its potential role in redox biology models. N-hydroxyanilines can undergo redox cycling, a process involving the alternating one-electron oxidation to a nitroxide radical and subsequent reduction back to the hydroxylamine (B1172632). This process can be depicted as:

Ar-N(OH)-R ⇌ Ar-N(O•)-R + H⁺ + e⁻

This redox cycling can have significant implications in biological systems. The nitroxide radical is a relatively stable free radical that can participate in various redox reactions. The ability of the N-hydroxyaniline/nitroxide couple to interact with cellular redox systems, such as the glutathione/glutathione reductase system or NAD(P)H-dependent reductases, makes it a candidate for studying electron transfer processes and oxidative stress mechanisms. The butyl group in this compound would primarily influence the lipophilicity of the molecule, affecting its distribution in biological membranes and its interaction with membrane-bound components of the cellular redox machinery.

Development of Mechanistic Probes for Biological Systems

A mechanistic probe is a molecule designed to investigate a specific biological process or target. While this compound itself has been used to probe the active site of Aryl Sulfotransferase IV, its broader development as a mechanistic probe for other biological systems has not been extensively explored.

The design of a mechanistic probe often involves the incorporation of reporter groups or reactive functionalities. The this compound scaffold could potentially be modified for such purposes. For example, the butyl chain could be functionalized with a fluorescent tag or a photoaffinity label to allow for the identification and characterization of binding partners. The redox-active N-hydroxyl group could also be exploited to develop probes for studying redox processes in specific cellular compartments, with the butyl group modulating the probe's localization.

Design of Molecular Tools for Protein Modification Studies

The reactivity of the N-hydroxyaniline moiety and its oxidized forms could be harnessed in the design of molecular tools for protein modification. For instance, the corresponding nitroso derivative, which can be formed by the oxidation of this compound, is an electrophilic species that can react with nucleophilic amino acid residues on proteins, such as cysteine thiols.

This reactivity could be utilized to develop site-specific protein modifying agents. The butyl group could serve to direct the molecule to hydrophobic pockets on a protein surface, potentially leading to selective modification of nearby nucleophilic residues. Further chemical modifications of the this compound structure could introduce more specific targeting moieties or cross-linking functionalities, expanding its utility as a molecular tool in chemical biology and proteomics.

Advanced Analytical Methodologies for 4 Butyl N Hydroxyaniline

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating 4-Butyl-N-hydroxyaniline from impurities, reaction byproducts, and starting materials. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the purity assessment of this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for compounds of this nature.

Method development would involve a systematic optimization of several key parameters to achieve adequate separation from potential impurities. A C18 (octadecylsilane) column is a common starting point due to its versatility in separating moderately polar organic molecules. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is critical. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is appropriate, given the presence of the aniline (B41778) aromatic ring, which absorbs UV light; a detection wavelength around 230-280 nm would likely be optimal.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

Parameter Suggested Condition Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Controls pH and improves peak shape.
Mobile Phase B Acetonitrile Organic modifier for eluting the analyte.
Gradient 20% to 95% B over 20 min Ensures elution of a wide range of impurities.
Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
Column Temp. 30 °C Ensures reproducible retention times.
Detection UV at 254 nm Detects the aromatic ring of the analyte.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

This developed method can be validated according to ICH guidelines for specificity, linearity, accuracy, and precision to be used in a quality control environment. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging. The N-hydroxy group imparts polarity and the potential for thermal degradation at the high temperatures required for volatilization in the GC injector and column. Therefore, derivatization is a necessary prerequisite for GC analysis.

The primary goal of derivatization is to convert the polar N-hydroxy group into a less polar, more volatile, and more thermally stable functional group. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy. This process replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility.

Once derivatized, the TMS-ether of this compound can be analyzed on a low-to-mid polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or SE-54). epa.gov A flame ionization detector (FID) would provide a robust and sensitive response for quantification.

Table 2: Hypothetical GC Method Parameters for Derivatized this compound

Parameter Suggested Condition Purpose
Derivatization BSTFA with 1% TMCS at 70°C for 30 min Creates a volatile and stable TMS derivative.
Column DB-5, 30 m x 0.25 mm, 0.25 µm film Standard non-polar column for general-purpose separations.
Carrier Gas Helium or Hydrogen Inert gas to carry the sample through the column.
Inlet Temp. 250 °C Ensures rapid volatilization of the derivative.
Oven Program 100°C hold 2 min, ramp to 280°C at 15°C/min Separates the derivative from other components.

| Detector | FID at 300 °C | Provides sensitive detection for organic compounds. |

Hyphenated Techniques for Structural Confirmation in Complex Matrices

While chromatographic techniques can separate and quantify this compound, they provide limited structural information. Hyphenating chromatography with mass spectrometry (MS) provides definitive structural confirmation by offering molecular weight and fragmentation data.

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the structural confirmation of the volatile derivatives of this compound. Following separation on the GC column as described previously, the eluting derivative enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique that generates a molecular ion peak (M+) corresponding to the mass of the TMS-derivative, as well as a rich fragmentation pattern. mdpi.com This pattern, which serves as a chemical "fingerprint," can be interpreted to confirm the presence of the butyl group, the aromatic ring, and the derivatized N-hydroxyaniline core, providing unambiguous identification. nih.govjmb.or.kr

Liquid Chromatography-Mass Spectrometry (LC-MS) offers the significant advantage of analyzing this compound directly, without the need for derivatization. nih.gov The eluent from the HPLC column is directed into the MS source. Softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. ESI would likely generate a protonated molecule, [M+H]+, allowing for the direct determination of the compound's molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]+ ion is fragmented to produce daughter ions that reveal details about the molecule's structure. nih.gov This makes LC-MS an exceptionally powerful tool for identifying the compound in complex mixtures, such as reaction monitoring samples or biological matrices.

Electroanalytical Methods for Redox Characterization

Electroanalytical techniques, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of this compound. The N-hydroxyaniline functional group is electrochemically active and can undergo oxidation.

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For this compound, an oxidation peak would be expected, corresponding to the loss of electrons from the N-hydroxyaniline moiety to form a radical or further oxidized species. The potential at which this peak occurs provides information about the ease of oxidation of the compound. nih.gov By studying the scan rate dependence and the presence of any corresponding reduction peaks on the reverse scan, the reversibility and mechanism of the redox process can be elucidated. This information is crucial for understanding its potential antioxidant activity or its role in electrochemical reactions. The redox properties of phenolic and aniline compounds have been studied, providing a basis for interpreting the electrochemical behavior of this compound. nih.govacs.orgelectrochemsci.org

Quantitative Analytical Approaches for Reaction Monitoring and Yield Determination

Accurate quantification is essential for monitoring the progress of a synthesis reaction and determining the final product yield. HPLC with UV detection is the most common and reliable method for this purpose.

To monitor a reaction, small aliquots can be withdrawn from the reaction mixture at various time points. These samples are then quenched and diluted appropriately before being injected into a pre-developed and calibrated HPLC system. By measuring the peak area of this compound and comparing it to a calibration curve, the concentration of the product in the reaction mixture can be determined over time. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time. uvic.ca

For final yield determination, the crude product is purified, and a sample of known weight is dissolved in a known volume of solvent. This solution is then analyzed by the calibrated HPLC method. The purity, determined by the ratio of the main peak area to the total peak area (area percent), combined with the total mass of the isolated product, allows for an accurate calculation of the reaction yield.

Table 3: Mentioned Compounds

Compound Name
This compound
Acetonitrile
Formic Acid
Methanol
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Butyl-N-hydroxyaniline in research-scale settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, reacting 4-butylamine with hydroxylamine derivatives in anhydrous solvents (e.g., ethanol or THF) under reflux. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Analytical validation (e.g., TLC, NMR) is critical to confirm intermediate and final product purity .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS for purity assessment, using C18 columns and UV detection at 254 nm .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions; FT-IR for hydroxyl and amine functional group identification.
  • Elemental Analysis : Combustion analysis (C, H, N) to verify stoichiometric ratios .

Q. How should researchers design preliminary biological assays to evaluate the pharmacological activity of this compound?

  • Methodological Answer : Follow NIH preclinical guidelines for reproducibility. Start with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) and triplicate measurements. For antioxidant activity, use DPPH radical scavenging assays with BHA as a reference compound .

Advanced Research Questions

Q. What computational approaches are suitable for modeling hydrogen-bonding interactions of this compound in crystal structures?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing motifs; analyze hydrogen bonds (N–H···O, O–H···N) using software like Mercury.
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d,p) level to compare theoretical and experimental bond lengths/angles. Calculate lattice energy to assess stability .

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Contradiction Analysis : Systematically compare experimental variables (e.g., solvent polarity, assay temperature, cell line viability thresholds).
  • Statistical Validation : Apply ANOVA or t-tests to assess significance; report confidence intervals.
  • Replication : Repeat experiments under standardized NIH preclinical conditions (e.g., cell passage number, serum-free media) .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with enhanced thermal stability?

  • Methodological Answer :

  • Condition Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity).
  • Stability Testing : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the aromatic ring to stabilize the N–O bond .

Data Presentation and Reporting Guidelines

Q. How should large datasets (e.g., crystallographic data or kinetic parameters) be presented in publications?

  • Methodological Answer :

  • Raw Data : Include in appendices (e.g., CCDC deposition numbers for crystal structures).
  • Processed Data : Summarize key parameters (e.g., bond lengths, IC50_{50} values) in tables with error margins.
  • Uncertainty Analysis : Discuss instrument precision (e.g., NMR spectrometer resolution) and statistical outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.